Cas no 17236-59-8 (Thiophen-3-ol)
Thiophen-3-ol Chemical and Physical Properties
Names and Identifiers
-
- Thiophen-3-ol
- 3-hydroxy thiophene
- 3-S-hydroxythiophene
- 4-thiophenol
- AG-B-97240
- ANW-71930
- CTK0E4523
- p-thiophenol
- SBB055761
- SureCN133671
- Thiophene-3-ol
- CS-0198984
- EN300-102304
- 3-Hydroxythiophene
- HERSKCAGZCXYMC-UHFFFAOYSA-N
- 17236-59-8
- SY073572
- SCHEMBL133671
- MFCD12026375
- BS-52955
- AKOS006318709
- E73932
- 4-hydroxythiophene
- DTXSID90449924
-
- MDL: MFCD12026375
- Inchi: 1S/C4H4OS/c5-4-1-2-6-3-4/h1-3,5H
- InChI Key: HERSKCAGZCXYMC-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)O
Computed Properties
- Exact Mass: 99.99832
- Monoisotopic Mass: 99.99828592g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 46.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 48.5Ų
Experimental Properties
- PSA: 20.23
Thiophen-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 085264-250mg |
3-Hydroxythiophene, 97% |
17236-59-8 | 97% | 250mg |
$220.00 | 2023-09-05 | |
| Matrix Scientific | 085264-1g |
3-Hydroxythiophene, 97% |
17236-59-8 | 97% | 1g |
$446.00 | 2023-09-05 | |
| Chemenu | CM199554-1g |
3-Hydroxythiophene |
17236-59-8 | 95% | 1g |
$431 | 2021-08-05 | |
| Alichem | A169004702-5g |
Thiophen-3-ol |
17236-59-8 | 95% | 5g |
$1,407.00 | 2022-04-02 | |
| Alichem | A169004702-10g |
Thiophen-3-ol |
17236-59-8 | 95% | 10g |
$2,208.32 | 2022-04-02 | |
| Alichem | A169004702-25g |
Thiophen-3-ol |
17236-59-8 | 95% | 25g |
$3,714.48 | 2022-04-02 | |
| TRC | T344833-10mg |
Thiophen-3-ol |
17236-59-8 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T344833-50mg |
Thiophen-3-ol |
17236-59-8 | 50mg |
$ 160.00 | 2022-06-02 | ||
| TRC | T344833-100mg |
Thiophen-3-ol |
17236-59-8 | 100mg |
$ 230.00 | 2022-06-02 | ||
| Chemenu | CM199554-1g |
3-Hydroxythiophene |
17236-59-8 | 95% | 1g |
$431 | 2023-01-19 |
Thiophen-3-ol Suppliers
Thiophen-3-ol Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on Thiophen-3-ol
Thiophen-3-ol: A Comprehensive Overview
Thiophen-3-ol, also known by its CAS number 17236-59-8, is a heterocyclic organic compound with the molecular formula C4H4OS. It belongs to the class of thiophenols, which are sulfur-containing aromatic compounds. Thiophen-3-ol is characterized by its unique structure, which includes a five-membered ring consisting of four carbon atoms and one sulfur atom, with a hydroxyl group (-OH) attached at the 3-position. This compound has gained significant attention in recent years due to its versatile applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
The synthesis of Thiophen-3-ol can be achieved through several methods, including the oxidation of thiophene derivatives or the direct hydroxylation of thiophene using specific reagents. Recent studies have focused on developing more efficient and environmentally friendly synthesis routes. For instance, researchers have explored the use of transition metal catalysts to facilitate the hydroxylation process, resulting in higher yields and better selectivity. These advancements have made Thiophen-3-ol more accessible for large-scale production and industrial applications.
Thiophen-3-ol exhibits interesting physical and chemical properties that make it suitable for various applications. Its aromaticity and sulfur content contribute to its stability and reactivity. The compound is known for its ability to undergo nucleophilic aromatic substitution reactions, which makes it a valuable intermediate in organic synthesis. Additionally, Thiophen-3-ol has been explored as a building block for constructing more complex molecules with potential applications in drug discovery and materials science.
In recent years, there has been growing interest in the use of Thiophen-3-ol in the development of novel materials. For example, researchers have utilized this compound as a precursor for synthesizing conductive polymers and organic semiconductors. These materials exhibit unique electronic properties that make them suitable for applications in flexible electronics, sensors, and optoelectronic devices. The ability of Thiophen-3-ol to form stable conjugated systems has further enhanced its utility in these areas.
The pharmaceutical industry has also benefited from the properties of Thiophen-3-ol. Several studies have explored its potential as a lead compound for drug development. For instance, derivatives of Thiophen-3-ol have been investigated for their anti-inflammatory, antioxidant, and anticancer activities. Recent research has focused on optimizing the structure of these derivatives to improve their bioavailability and efficacy. These findings highlight the potential of Thiophen-3 ol-based compounds as promising candidates for therapeutic interventions.
In conclusion, Thiophen - 3 - ol strong > is a versatile compound with a wide range of applications across various fields. Its unique structure and chemical properties make it an invaluable tool in organic synthesis, materials science, and pharmaceutical research. With ongoing advancements in synthesis techniques and continued exploration of its applications, the significance of this compound is expected to grow further in the coming years.
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